molecular formula C9H15NO2 B1523090 3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione CAS No. 1094231-95-4

3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione

Cat. No.: B1523090
CAS No.: 1094231-95-4
M. Wt: 169.22 g/mol
InChI Key: HVZOQKRESZAPHV-UHFFFAOYSA-N
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Description

“3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 . It is also known as 3-isobutyl-3-methyl-2,5-pyrrolidinedione . The compound is typically stored as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15NO2/c1-6(2)4-9(3)5-7(11)10-8(9)12/h6H,4-5H2,1-3H3,(H,10,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione and related compounds are integral in synthetic organic chemistry, contributing to the development of novel synthetic pathways and materials. The synthesis of 3,5-disubstituted and 3,4,5-trisubstituted 2-pyridylpyrroles via the condensation of 1,3-diones shows the versatility of pyrrolidine derivatives in constructing complex heterocyclic structures (Klappa, McNeill, & Rich, 2002). Similarly, the conversion of dihydroxypyrrolidine-2,5-dione to maleimide through tosylation highlights a method of modifying pyrrolidine scaffolds for further applications in organic synthesis and medicinal chemistry (Yan et al., 2018).

Material Science and Electronics

  • Pyrrolidine derivatives, including those related to this compound, have shown significant potential in material sciences, particularly in the development of polymer semiconductors. For instance, the use of a pyrrolidine-based electron acceptor building block has led to the construction of donor-acceptor polymers with exceptional charge-transport performance, showcasing the potential of pyrrolidine derivatives in enhancing the efficiency of organic electronic devices (Sun et al., 2014).

Corrosion Inhibition

  • The application of pyrrolidine-2,5-dione derivatives in corrosion science demonstrates their utility in practical industrial contexts. For example, certain derivatives have been identified as effective corrosion inhibitors for carbon steel in hydrochloric acid medium. This highlights the potential of pyrrolidine derivatives in developing new, efficient corrosion inhibitors with significant practical implications for the maintenance of industrial materials (Zarrouk et al., 2015).

Computational and Theoretical Chemistry

  • Theoretical studies on pyrrolidine derivatives, including vibrational analysis and electronic structure determinations, provide insights into their chemical behavior and potential applications. These studies not only contribute to a better understanding of the molecule's properties but also to the development of new compounds with tailored features for specific applications (Boobalan et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

3-methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6(2)4-9(3)5-7(11)10-8(9)12/h6H,4-5H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZOQKRESZAPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione

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